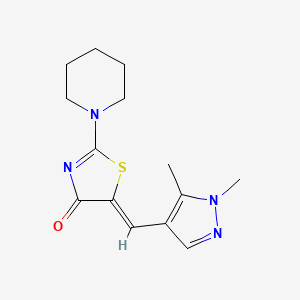
(Z)-5-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-2-(piperidin-1-yl)thiazol-4(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-5-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-2-(piperidin-1-yl)thiazol-4(5H)-one is a useful research compound. Its molecular formula is C14H18N4OS and its molecular weight is 290.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-5-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-2-(piperidin-1-yl)thiazol-4(5H)-one is a thiazole derivative that has garnered attention due to its diverse biological activities. This compound features a thiazole ring, which is known for its pharmacological potential, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, summarizing key research findings, case studies, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure incorporates a thiazole moiety linked to a pyrazole and piperidine group, which are crucial for its biological activity.
Anticancer Activity
Numerous studies have investigated the anticancer properties of thiazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
Key Findings:
- A study reported that thiazole derivatives exhibited IC50 values ranging from 2.57 µM to 7.26 µM against MCF-7 and HepG2 cancer cell lines, indicating potent anticancer activity .
- Another research highlighted the ability of thiazolidinone derivatives to inhibit tumor cell proliferation significantly, with some compounds showing selectivity towards specific cancer types .
Antimicrobial Activity
The antimicrobial potential of thiazole derivatives has also been extensively documented. The compound was evaluated for its efficacy against both bacterial and fungal strains.
Key Findings:
- In vitro studies indicated that certain thiazole derivatives had minimum inhibitory concentration (MIC) values as low as 0.22 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli, demonstrating strong antimicrobial activity .
- The presence of the pyrazole moiety in the structure enhances the antimicrobial properties of these compounds, making them promising candidates for further development .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features. SAR studies suggest that modifications in the thiazole ring and substituents on the pyrazole contribute significantly to its potency.
Table 1: Summary of SAR Findings
| Compound | Modification | Biological Activity |
|---|---|---|
| 4d | Pyrazole substitution | IC50 = 2.12–4.58 µM (MCF-7) |
| 4f | Piperidine attachment | IC50 = 1.64–3.20 µM (HepG2) |
| 3h | Thiazolidinone structure | Strong selective inhibition of tumor growth |
Case Studies
Several case studies have highlighted the therapeutic potential of thiazole derivatives:
- Anticancer Efficacy : A compound structurally related to this compound showed significant cytotoxicity in leukemia cell lines with an IC50 value as low as 0.07 µM .
- Antimicrobial Resistance : Research on thiazole derivatives has shown their effectiveness in overcoming bacterial resistance mechanisms, making them suitable candidates for developing new antibiotics .
属性
IUPAC Name |
(5Z)-5-[(1,5-dimethylpyrazol-4-yl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-10-11(9-15-17(10)2)8-12-13(19)16-14(20-12)18-6-4-3-5-7-18/h8-9H,3-7H2,1-2H3/b12-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZUXUFNUBECMT-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C=C2C(=O)N=C(S2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C)/C=C\2/C(=O)N=C(S2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














